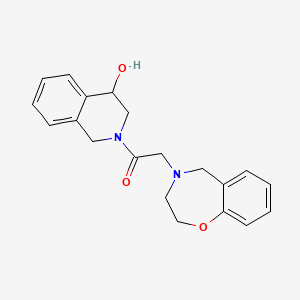![molecular formula C21H21N3O5S2 B5587123 N-{4-[4-(4-morpholinylsulfonyl)phenyl]-1,3-thiazol-2-yl}-2-phenoxyacetamide](/img/structure/B5587123.png)
N-{4-[4-(4-morpholinylsulfonyl)phenyl]-1,3-thiazol-2-yl}-2-phenoxyacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of similar compounds typically involves multi-step reactions, starting from basic chemical precursors. For example, the synthesis of related phenoxy-N-(4-substituted phenyl-5-(1H-1,2,4-triazol-1-yl)thiazol-2-yl)acetamide derivatives was achieved by reacting phenoxyacetyl chloride with intermediate thiazol-2-amine derivatives. These processes are carefully designed to introduce specific functional groups, such as the morpholinylsulfonyl and phenoxyacetamide moieties, at particular positions on the molecule, ensuring the desired structural and functional characteristics are achieved (Liao et al., 2017).
Molecular Structure Analysis
Determining the molecular structure of compounds like N-{4-[4-(4-morpholinylsulfonyl)phenyl]-1,3-thiazol-2-yl}-2-phenoxyacetamide involves sophisticated analytical techniques such as NMR, MS, IR, and sometimes X-ray crystallography. These methods provide detailed information on the molecular geometry, bonding patterns, and electronic structure, crucial for understanding the compound's reactivity and interactions (Al-Hourani et al., 2020).
Chemical Reactions and Properties
Compounds in this class participate in various chemical reactions, reflecting their reactivity towards both biological and chemical agents. Their interactions with enzymes, DNA, and cellular targets can be explored through biochemical assays and computational studies, such as molecular docking, to predict biological activity and therapeutic potential. The presence of multiple functional groups allows for diverse chemical modifications, enabling the synthesis of analogs with enhanced or altered activities (Shukla et al., 2012).
Physical Properties Analysis
The physical properties of such compounds, including solubility, melting point, and stability, are influenced by their molecular structure. These properties are critical for determining the compound's suitability for various applications, especially in drug formulation and delivery. For instance, solubility in different solvents can affect a compound's absorption and distribution in biological systems (Gul et al., 2017).
Chemical Properties Analysis
The chemical properties, such as reactivity with other chemical agents, stability under different conditions, and interaction with biological molecules, are key to understanding the compound's behavior in both research and application contexts. Studies on related compounds have shown that modifications to the molecular structure can significantly affect these properties, leading to variations in biological activity and potential therapeutic uses (Alexander et al., 2008).
Propiedades
IUPAC Name |
N-[4-(4-morpholin-4-ylsulfonylphenyl)-1,3-thiazol-2-yl]-2-phenoxyacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O5S2/c25-20(14-29-17-4-2-1-3-5-17)23-21-22-19(15-30-21)16-6-8-18(9-7-16)31(26,27)24-10-12-28-13-11-24/h1-9,15H,10-14H2,(H,22,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INGPTEYTSABOBL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC=C(C=C2)C3=CSC(=N3)NC(=O)COC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(5-acetyl-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)methyl]piperidine-1-carboxamide](/img/structure/B5587042.png)
![N-(2-(2,5-dimethoxyphenyl)-1-{[2-(3-hydroxybenzylidene)hydrazino]carbonyl}vinyl)benzamide](/img/structure/B5587049.png)
![N-{[1-(2,4-dichlorobenzyl)-1H-indol-3-yl]methylene}-4H-1,2,4-triazol-4-amine](/img/structure/B5587053.png)
![3-fluoro-N'-[3-(2-furyl)-2-propen-1-ylidene]benzohydrazide](/img/structure/B5587059.png)

![2-{[5-(1,3-benzodioxol-5-yl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-(4,5-dimethyl-1,3-thiazol-2-yl)propanamide](/img/structure/B5587074.png)
![ethyl 4-{2-[(cyclopropylcarbonyl)amino]-1,3-thiazol-4-yl}-3,5-dimethyl-1H-pyrrole-2-carboxylate](/img/structure/B5587078.png)
![1-[(4-bromo-3-ethoxyphenyl)sulfonyl]-1H-pyrazole](/img/structure/B5587080.png)
![6-methoxy-N-[(4-phenyl-1,3-thiazol-5-yl)methyl]-3-chromanecarboxamide](/img/structure/B5587101.png)
![(3-isoxazolylmethyl){[2-(3-methoxyphenyl)-7-(methylthio)-3-quinolinyl]methyl}methylamine](/img/structure/B5587108.png)
![N-(3-methylbutyl)-12-oxo-6,7,8,9,10,12-hexahydroazepino[2,1-b]quinazoline-3-carboxamide](/img/structure/B5587109.png)
![N-{(3R*,4R*)-3-hydroxy-1-[(1-isopropyl-1H-pyrrol-2-yl)carbonyl]piperidin-4-yl}pyridine-2-carboxamide](/img/structure/B5587112.png)
![4-(diethylamino)-6-[(2,5-dimethylphenyl)amino]-1,3,5-triazin-2(1H)-one hydrazone](/img/structure/B5587118.png)
![4-ethoxy-N-(2-{[6-(1-pyrrolidinyl)-4-pyrimidinyl]amino}ethyl)benzamide](/img/structure/B5587126.png)